N-Benzyl-N-methylpyridine-4-amine
Description
Properties
IUPAC Name |
N-benzyl-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDSXONSDJDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82942-26-5 | |
| Record name | 4-(Dimethylamino)pyridine, polymer-bound | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Imine Formation
Pyridine-4-amine reacts with benzaldehyde in a water-miscible solvent (e.g., ethanol or THF) to form the Schiff base (imine). The reaction proceeds under reflux at 80–100°C for 6–12 hours, with water of reaction retained in the system.
Catalytic Hydrogenation
The imine intermediate undergoes hydrogenation using a palladium or Raney nickel catalyst under 0.5–1.5 MPa H₂ pressure at 30–70°C. This step reduces the imine to N-benzylpyridine-4-amine. Subsequent methylation with methyl iodide in the presence of K₂CO₃ yields the target compound.
Challenges :
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Over-hydrogenation of the pyridine ring may occur if reaction conditions are overly aggressive.
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Methylation of the secondary amine requires precise stoichiometry to avoid quaternization.
Sequential Alkylation of Pyridine-4-amine
This two-step approach introduces the benzyl and methyl groups sequentially, leveraging nucleophilic substitution or alkylation reactions.
Benzylation with Benzyl Halides
Pyridine-4-amine reacts with benzyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours, forming N-benzylpyridine-4-amine. A base such as triethylamine neutralizes HBr byproducts.
Methylation of Secondary Amine
N-Benzylpyridine-4-amine is treated with methyl iodide under similar conditions to install the methyl group. Excess methyl iodide and prolonged reaction times (>24 hours) are often necessary due to the reduced nucleophilicity of the secondary amine.
Optimization :
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
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Alternative methylating agents like dimethyl sulfate reduce side reactions.
Catalytic Hydrogenation of Nitro Precursors
Adapting methods from CN105001096A , this route begins with a nitro-substituted pyridine derivative.
Nitration and Protection
4-Nitropyridine is acetylated using acetic anhydride to protect the amine group, followed by nitration at the 4-position. The acetyl group is subsequently hydrolyzed under acidic conditions (e.g., HCl, 80–120°C).
Hydrogenation and Alkylation
The nitro group is reduced to an amine using Raney Ni or Pd/C under H₂ (1.0–1.5 MPa, 45–70°C). The resulting 4-aminopyridine undergoes sequential alkylation with benzyl and methyl halides as described in Section 2.
Advantages :
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High regioselectivity ensured by the nitro group’s directing effects.
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Catalytic systems (e.g., Raney Ni-Fe-Cu) enhance yield (>90%) and reduce byproducts.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling method directly installs the N-benzyl-N-methyl moiety onto a halogenated pyridine.
Reaction Setup
4-Bromopyridine reacts with N-benzyl-N-methylamine in the presence of Pd₂(dba)₃, Xantphos ligand, and NaOtBu in toluene at 100–120°C.
Catalytic Efficiency
-
Ligand selection (e.g., Xantphos) critically impacts yield, with reported efficiencies of 70–85%.
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Side products include debrominated pyridine and homocoupled amines.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylpyridine-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzylpyridine-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Reactivity
N-Benzyl-N-methylpyridine-4-amine exhibits diverse chemical reactivity:
- Oxidation : Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions convert it to secondary amines using lithium aluminum hydride or sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Major Products Formed
| Reaction Type | Product Formed |
|---|---|
| Oxidation | N-Oxide |
| Reduction | N-Benzylpyridine-4-amine |
| Substitution | Various substituted derivatives |
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules and specialty chemicals, making it valuable in chemical manufacturing processes.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with promising results suggesting it may inhibit tumor growth through specific molecular interactions .
Medicine
The compound is being explored as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .
Case Studies
- Aldose Reductase Inhibition : A study focused on novel derivatives of this compound demonstrated significant aldose reductase inhibition, suggesting potential applications in treating diabetic complications .
- Anti-inflammatory Properties : Research on related compounds indicated that N-benzyl-N-methylpyridine derivatives could mitigate inflammatory responses in models of colitis and rheumatoid arthritis. The compounds reduced levels of inflammatory cytokines and protected connective tissues from damage .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target enzymes, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylpyridine-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-Benzyl-N-methylpyridine-4-amine. Key differences in synthesis, physicochemical properties, and applications are highlighted.
1-Benzyl-N-methylpiperidin-4-amine
- Structure : Replaces the pyridine ring with a saturated piperidine ring.
- Molecular Formula : C₁₃H₂₀N₂ (MW: 204.31 g/mol) .
- Key Differences :
- Basicity : The saturated piperidine ring increases basicity compared to the aromatic pyridine system in the target compound.
- Synthesis : Synthesized via reductive amination of 1-benzylpiperidin-4-one with methylamine, differing from the alkylation methods used for pyridine derivatives .
- Applications : Commonly used as a building block for neuropharmacological agents due to its conformational flexibility.
1-Benzylpiperidin-4-amine
- Structure : Lacks the methyl group on the amine, featuring only a benzyl substituent.
- Molecular Formula : C₁₂H₁₈N₂ (MW: 190.28 g/mol) .
- Key Differences :
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Structure : Incorporates a chiral piperidine core with methyl and benzyl substituents.
- Synthesis : Involves a multi-step process including N-acylation, quaternization, partial reduction, and reductive amination .
- Key Differences :
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole ring fused with pyridine, substituted with cyclopropyl and methyl groups.
- Molecular Formula : C₁₂H₁₅N₅ (MW: 229.28 g/mol) .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Pyridine derivatives like this compound exhibit stronger electron-withdrawing effects compared to piperidine analogs, influencing their reactivity in catalysis and drug design .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than chiral piperidines or fused heterocycles, which require multi-step protocols or enantiomeric resolution .
- Biological Relevance : Piperidine derivatives are more prevalent in CNS-targeting drugs, while pyridine-based amines are explored for antimicrobial applications due to their planar aromaticity .
Biological Activity
N-Benzyl-N-methylpyridine-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and other pharmacological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of N-benzyl compounds exhibit significant antimicrobial activity. For instance, a study on N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated good activity against strains such as Staphylococcus aureus and Bacillus subtilis. The derivatives without specific substituents showed higher efficacy, indicating that structural modifications can enhance biological activity .
Neuroprotective Effects
This compound has been linked to neuroprotective effects. Research indicates that certain N-benzyl derivatives can inhibit acetylcholinesterase (ChE), which is crucial for maintaining cholinergic neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Additionally, these compounds exhibit metal chelation activity and can inhibit amyloid-beta (Aβ) aggregation, further supporting their neuroprotective properties .
The biological mechanisms underlying the activity of this compound include:
- Cholinesterase Inhibition : The compound's ability to inhibit ChE contributes to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function.
- Metal Chelation : By chelating metal ions, these compounds can reduce oxidative stress and prevent neurotoxicity associated with metal accumulation.
- Radical Scavenging : The antioxidant properties help in mitigating oxidative damage in neuronal cells.
Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers synthesized various derivatives of N-benzyl compounds and tested their antimicrobial efficacy against several bacterial strains. The results indicated that modifications in the benzyl group significantly influenced the antibacterial activity, with some derivatives showing up to 70% inhibition against S. aureus .
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of N-benzyl derivatives in PC12 cells, a model for neuronal function. The study demonstrated that these compounds could protect neurons from oxidative stress-induced apoptosis, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Data Tables
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | N-benzyl-5-methyl-4-oxo | Effective against S. aureus and B. subtilis |
| Cholinesterase Inhibition | This compound | Significant inhibition |
| Metal Chelation | Various N-benzyl derivatives | Reduces oxidative stress |
Q & A
Q. What are the optimal synthetic routes for N-Benzyl-N-methylpyridine-4-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a pyridine derivative with benzylmethylamine under catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) can yield the target compound. Key parameters include:
- Catalyst selection : Palladium-based catalysts improve regioselectivity .
- Temperature control : Reactions at 60–80°C minimize side products like over-alkylated species .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
To improve yields, consider column chromatography purification and monitoring intermediates via TLC or HPLC.
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
Methodological Answer: Purity assessment requires a combination of techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
- NMR spectroscopy : Compare H and C spectra with reference data to confirm structural integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
For quantitative purity, integrate peak areas in chromatograms and ensure >95% purity for experimental reproducibility.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Use slow evaporation in a solvent mixture (e.g., hexane/ethyl acetate) to obtain high-quality crystals .
- Data refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 for reliability .
- Torsion angle analysis : Confirm conformational stability of the benzyl and methyl groups .
SCXRD can distinguish between tautomers or stereoisomers, critical for structure-activity relationship (SAR) studies.
Q. What strategies mitigate contradictions in biological activity data for this compound analogs?
Methodological Answer: Discrepancies often arise from assay conditions or compound stability. Mitigation strategies:
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .
- Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to biological targets .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
- Transition state analysis : Calculate activation energies to predict regioselectivity in substitution reactions .
Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
